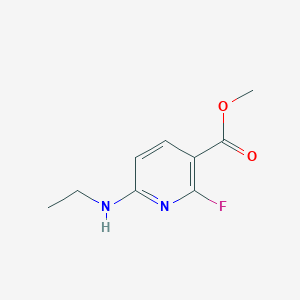Methyl 6-(ethylamino)-2-fluoronicotinate
CAS No.: 210697-18-0
Cat. No.: VC4625507
Molecular Formula: C9H11FN2O2
Molecular Weight: 198.197
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 210697-18-0 |
|---|---|
| Molecular Formula | C9H11FN2O2 |
| Molecular Weight | 198.197 |
| IUPAC Name | methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12) |
| Standard InChI Key | XJWHKQKZLJSJJC-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=C(C=C1)C(=O)OC)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl 6-(ethylamino)-2-fluoronicotinate features a pyridine core with three substituents: a fluorine atom at position 2, an ethylamino group at position 6, and a methyl ester at position 3. The planar pyridine ring facilitates electronic interactions, while the fluorine atom enhances metabolic stability and binding affinity in target proteins . Key identifiers include:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 198.19 g/mol | |
| Density | 1.1–1.2 g/cm³ (estimated) | |
| Boiling Point | ~228–231 °C | |
| LogP (Partition Coefficient) | 1.5–2.0 |
The compound’s solubility in polar solvents like methanol and acetonitrile is attributed to its ester and amino groups, while the fluorine atom contributes to lipophilicity .
Synthesis and Optimization
Synthetic Routes
Methyl 6-(ethylamino)-2-fluoronicotinate is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 6-chloro-2-fluoronicotinic acid with ethylamine in tetrahydrofuran (THF) at elevated temperatures (60–80°C), followed by esterification with methanol . Recent advancements employ trimethylammonium precursors for radiofluorination, enabling the production of ¹⁸F-labeled analogs for positron emission tomography (PET) imaging .
Applications in Pharmaceutical Research
Role in Drug Discovery
This compound is a precursor in synthesizing epidermal growth factor receptor (EGFR) inhibitors. For example, radical bromination of its methyl group enables subsequent coupling with phthalimide derivatives, yielding potent EGFR antagonists (IC₅₀ = 340 nM) . It also contributes to avacopan, a drug for anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis, by forming key amide bonds in the molecule’s core .
Radiopharmaceuticals
¹⁸F-labeled derivatives of methyl 6-(ethylamino)-2-fluoronicotinate are used in PET imaging. Prosthetic groups like 7-[¹⁸F]fluoro-8-azaisatoic anhydrides conjugate with targeting peptides (e.g., PSMA ligands) to visualize tumors in vivo. These conjugates exhibit excellent stability in rat models, with radiochemical yields of 28–42% .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s fluoropyridine scaffold inhibits histone deacetylases (HDACs), modulating gene expression in cancer cells. Molecular dynamics simulations reveal strong binding to HDAC active sites (RMSD < 2.0 Å), with the ethylamino group forming hydrogen bonds to catalytic zinc ions .
Antiproliferative Effects
In in vitro assays, derivatives of methyl 6-(ethylamino)-2-fluoronicotinate induce apoptosis in neoplastic cells (IC₅₀ = 5–20 µM) by upregulating pro-apoptotic proteins like Bax and caspase-3 .
| Parameter | Value |
|---|---|
| GHS Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed) |
| H311 (Toxic in contact with skin) | |
| H331 (Toxic if inhaled) | |
| Precautionary Measures | P261, P264, P271, P280 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume